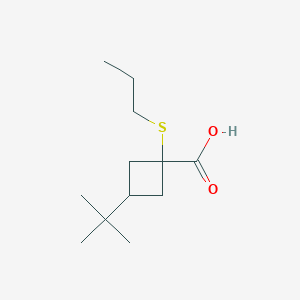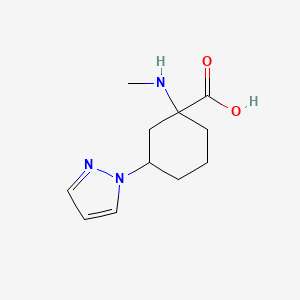
1-(Methylamino)-3-(1h-pyrazol-1-yl)cyclohexane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Methylamino)-3-(1h-pyrazol-1-yl)cyclohexane-1-carboxylic acid is a compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a cyclohexane ring substituted with a methylamino group, a pyrazolyl group, and a carboxylic acid group, making it a versatile molecule for chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Methylamino)-3-(1h-pyrazol-1-yl)cyclohexane-1-carboxylic acid typically involves the following steps:
Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through various methods, including hydrogenation of benzene or cycloaddition reactions.
Introduction of the Methylamino Group: The methylamino group can be introduced via nucleophilic substitution reactions using methylamine.
Attachment of the Pyrazolyl Group: The pyrazolyl group can be attached through a condensation reaction between a hydrazine derivative and a 1,3-diketone.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the Kolbe-Schmitt reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Catalysts and specific reaction conditions, such as temperature and pressure, are carefully controlled to ensure efficient production.
化学反応の分析
Types of Reactions
1-(Methylamino)-3-(1h-pyrazol-1-yl)cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methylamino or pyrazolyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
科学的研究の応用
1-(Methylamino)-3-(1h-pyrazol-1-yl)cyclohexane-1-carboxylic acid has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules.
Biology: It may serve as a ligand in biochemical studies, interacting with proteins or enzymes.
Industry: The compound can be used in the production of specialty chemicals and materials.
作用機序
The mechanism by which 1-(Methylamino)-3-(1h-pyrazol-1-yl)cyclohexane-1-carboxylic acid exerts its effects depends on its interactions with molecular targets. These interactions may involve binding to specific proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary based on the compound’s application.
類似化合物との比較
Similar Compounds
- 1-[2-(1H-pyrazol-1-yl)acetamido]cyclohexane-1-carboxylic acid
- 1-[2-(1H-pyrazol-1-yl)propanamido]cyclohexane-1-carboxylic acid
Uniqueness
1-(Methylamino)-3-(1h-pyrazol-1-yl)cyclohexane-1-carboxylic acid is unique due to the presence of the methylamino group, which can influence its reactivity and interactions compared to similar compounds. This uniqueness can lead to distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C11H17N3O2 |
|---|---|
分子量 |
223.27 g/mol |
IUPAC名 |
1-(methylamino)-3-pyrazol-1-ylcyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C11H17N3O2/c1-12-11(10(15)16)5-2-4-9(8-11)14-7-3-6-13-14/h3,6-7,9,12H,2,4-5,8H2,1H3,(H,15,16) |
InChIキー |
QEZOGTVQAQQWLI-UHFFFAOYSA-N |
正規SMILES |
CNC1(CCCC(C1)N2C=CC=N2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




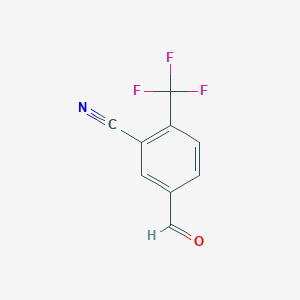
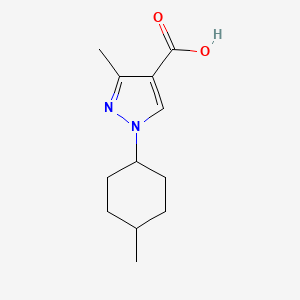

![4,4,5,5-Tetramethyl-2-[2-(1-methylcyclobutyl)ethenyl]-1,3,2-dioxaborolane](/img/structure/B13640171.png)


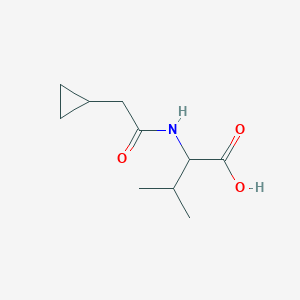
![(2S)-2-amino-3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propanoic acid hydrochloride](/img/structure/B13640207.png)

